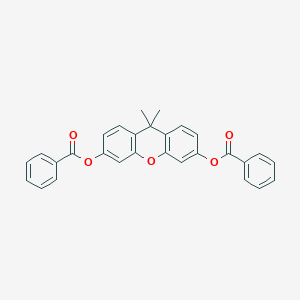![molecular formula C19H23NO4S B379871 Ethyl 2-{[(3,4-dimethylphenoxy)acetyl]amino}-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B379871.png)
Ethyl 2-{[(3,4-dimethylphenoxy)acetyl]amino}-4,5-dimethyl-3-thiophenecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-{[(3,4-dimethylphenoxy)acetyl]amino}-4,5-dimethyl-3-thiophenecarboxylate is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and industrial chemistry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-{[(3,4-dimethylphenoxy)acetyl]amino}-4,5-dimethyl-3-thiophenecarboxylate typically involves the condensation of 3,4-dimethylphenoxyacetic acid with 2-amino-4,5-dimethylthiophene-3-carboxylic acid ethyl ester. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for reagent addition and product isolation can enhance the overall yield and purity of the compound .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 2-{[(3,4-dimethylphenoxy)acetyl]amino}-4,5-dimethyl-3-thiophenecarboxylate undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: KMnO₄, CrO₃, acetic acid (AcOH), and water (H₂O).
Reduction: LiAlH₄, NaBH₄, tetrahydrofuran (THF), and ethanol (EtOH).
Substitution: NaH, KOtBu, dimethylformamide (DMF), and dichloromethane (DCM).
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols, amines.
Substitution: Various substituted thiophene and phenoxy derivatives.
Aplicaciones Científicas De Investigación
Ethyl 2-{[(3,4-dimethylphenoxy)acetyl]amino}-4,5-dimethyl-3-thiophenecarboxylate has several scientific research applications:
Mecanismo De Acción
The mechanism of action of Ethyl 2-{[(3,4-dimethylphenoxy)acetyl]amino}-4,5-dimethyl-3-thiophenecarboxylate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, modulating biological processes such as inflammation and microbial growth . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate
- Ethyl 2-{[(2-tert-butyl-5-methylphenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Uniqueness
Ethyl 2-{[(3,4-dimethylphenoxy)acetyl]amino}-4,5-dimethyl-3-thiophenecarboxylate is unique due to its specific substitution pattern on the thiophene ring and the presence of the 3,4-dimethylphenoxyacetyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C19H23NO4S |
|---|---|
Peso molecular |
361.5g/mol |
Nombre IUPAC |
ethyl 2-[[2-(3,4-dimethylphenoxy)acetyl]amino]-4,5-dimethylthiophene-3-carboxylate |
InChI |
InChI=1S/C19H23NO4S/c1-6-23-19(22)17-13(4)14(5)25-18(17)20-16(21)10-24-15-8-7-11(2)12(3)9-15/h7-9H,6,10H2,1-5H3,(H,20,21) |
Clave InChI |
AEROLFHPJITDRL-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(SC(=C1C)C)NC(=O)COC2=CC(=C(C=C2)C)C |
SMILES canónico |
CCOC(=O)C1=C(SC(=C1C)C)NC(=O)COC2=CC(=C(C=C2)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 3-amino-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B379789.png)
![Ethyl 2-{[(2-{[3-(ethoxycarbonyl)-4-(4-methylphenyl)-2-thienyl]amino}-2-oxoethoxy)acetyl]amino}-4-(4-methylphenyl)-3-thiophenecarboxylate](/img/structure/B379790.png)

![2-[2-[(4-oxo-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]ethyl]benzo[de]isoquinoline-1,3-dione](/img/structure/B379792.png)
![2-[3-Oxo-3-(2-prop-2-ynylsulfanylbenzimidazol-1-yl)propyl]benzo[de]isoquinoline-1,3-dione](/img/structure/B379798.png)
![2-(2-(4-(2-hydroxy-3-(2-isopropyl-5-methylphenoxy)propyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B379802.png)
![1-(4-Ethylpiperazin-1-yl)-3-{[5-methyl-2-(propan-2-yl)cyclohexyl]oxy}propan-2-ol](/img/structure/B379803.png)
![2-[2-[4-[2-Hydroxy-3-(3,4,5-trimethoxybenzyl)oxy-propyl]piperazino]ethyl]benzo[de]isoquinoline-1,3-quinone;hydrochloride](/img/structure/B379804.png)
![N-(2-methoxyphenyl)-2-[(2Z)-4-oxo-3-phenyl-2-(phenylimino)-1,3-thiazolidin-5-yl]acetamide](/img/structure/B379806.png)

![4-methoxy-N-{7-[(4-methoxybenzoyl)amino]-9-oxo-9H-xanthen-2-yl}benzamide](/img/structure/B379808.png)
![METHYL 2-[2-(4-TERT-BUTYLPHENOXY)ACETAMIDO]-6-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE](/img/structure/B379809.png)
![Methyl 2-[(1-benzofuran-2-ylcarbonyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B379810.png)
![dimethyl 2-[(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate](/img/structure/B379812.png)
